molecular formula C15H18N4O3S B2729325 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1428348-73-5

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No. B2729325
CAS RN: 1428348-73-5
M. Wt: 334.39
InChI Key: FIUOIEBWHADIIA-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Direct Methylation and Trifluoroethylation

Researchers have developed methodologies for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, providing a route to various room temperature ionic liquids (RTILs). This approach yields high yields of the corresponding salts and represents a significant advancement in the field of ionic liquid synthesis (Zhang, Martin, & Desmarteau, 2003).

Antibacterial Applications

Novel Heterocyclic Compounds with Antibacterial Properties

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The research explored the reactivity of precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, leading to the production of compounds with significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Catalytic Applications

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)-Substituted Sulfonamides

This research demonstrates a one-pot, two-step synthesis method using zinc chloride as a catalyst, simplifying the production process of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from arylglyoxal hydrates, 2-aminopyridines, and sulfonamides. The procedure offers a cost-effective and straightforward approach to obtaining these compounds in moderate to good yields (Yu et al., 2014).

Analytical Applications

Development of ELISA for Sulfonamide Antibiotics

A highly sensitive enzyme-linked immunosorbent assay (ELISA) has been developed using antibodies generated for broad specificity detection of sulfonamide antibiotic congeners. This technique allows for accurate measurements in complex matrices such as milk without prior sample cleanup, demonstrating the potential for widespread analytical applications (Adrián et al., 2009).

Electrophysiological Activity

Cardiac Electrophysiological Activity of N-substituted Imidazolylbenzamides

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that these compounds exhibit potency in in vitro Purkinje fiber assays comparable to that of known class III agents, indicating the potential for developing new treatments based on the electrophysiological activity of these compounds (Morgan et al., 1990).

properties

IUPAC Name

1-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-5-6-12(8-13(11)19-7-3-4-15(19)20)17-23(21,22)14-9-18(2)10-16-14/h5-6,8-10,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOIEBWHADIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(C=N2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

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